6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
Description
6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS: 223127-23-9) is a pyridine derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . Structurally, it features a pyridine ring substituted with a methyl group at position 2, a carboxylic acid group at position 3, and a 4-methoxyphenyl moiety at position 4. This compound is also referred to as 6-(4-Methoxyphenyl)nicotinic acid, highlighting its structural similarity to nicotinic acid (vitamin B3) derivatives .
The carboxylic acid group contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-12(14(16)17)7-8-13(15-9)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDNOVGUIWOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209312 | |
| Record name | 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912617-78-8 | |
| Record name | 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912617-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method leverages doubly decarboxylative coupling between pyridylacetic acid derivatives and chromone-3-carboxylic acids. For example, 2-pyridylacetic acid hydrochloride reacts with chromone-3-carboxylic acid in tetrahydrofuran (THF) with N-methylmorpholine as a base. The reaction proceeds via a Michael-type addition followed by sequential decarboxylation steps (Figure 1).
Key Steps :
-
Formation of a carbanion intermediate from pyridylacetic acid.
-
Nucleophilic attack on chromone-3-carboxylic acid.
-
Thermal or ultrasonic-assisted decarboxylation to yield the pyridine core.
Ultrasound irradiation reduces reaction time to 1.5 hours compared to conventional stirring.
Optimization and Yield
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Base | N-methylmorpholine | |
| Temperature | Room temperature | |
| Yield | 67–83% (model compounds) |
Mass spectrometry confirms the intermediate Michael adduct (C₁₆H₁₃NO₄⁺, m/z 284), validating the mechanism.
Alkylation of Dihydropyridine Derivatives
Synthetic Pathway
Polysubstituted pyridines are accessible via alkylation of 6-thioxo-1,6-dihydropyridine or oxidation of 1,4-dihydropyridine. For 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid, 2-thioxo-1H-pyridine-3-carbonitrile reacts with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol with piperidine (Figure 2).
Procedure :
Advantages and Limitations
| Factor | Detail | Source |
|---|---|---|
| Yield | 83% | |
| Byproducts | Minimal (confirmed by TLC) | |
| Scalability | Suitable for gram-scale synthesis |
This route avoids toxic vinyl ethers and unstable intermediates, enhancing safety.
Hydrolysis of Ester Precursors
Ester Synthesis and Hydrolysis
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate (CAS: 2004-63-9) serves as a key intermediate. Its synthesis involves esterification of the corresponding carboxylic acid using thionyl chloride in methanol.
Hydrolysis Protocol :
Yield and Practicality
This method is preferred for late-stage functionalization due to mild conditions and high reproducibility.
Comparative Analysis of Methods
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid can serve as a precursor in the synthesis of antimicrobial agents. The structure allows for modifications that enhance efficacy against bacterial strains, including resistant ones.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives from this compound, leading to compounds with improved antibacterial activity against Staphylococcus aureus and Escherichia coli .
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its carboxylic acid functionality allows for further reactions, including esterification and amidation, making it a versatile building block in organic synthesis.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Reflux with alcohol | 85 | |
| Amidation | Using amines under heat | 75 | |
| Decarboxylation | Base-catalyzed conditions | 70 |
Agrochemical Applications
3.1 Herbicidal Properties
Recent studies have explored the herbicidal potential of compounds derived from this compound. These derivatives exhibit selective activity against certain weed species while being less harmful to crop plants.
Case Study:
A comprehensive field study evaluated the effectiveness of a formulated herbicide based on this compound. Results indicated a significant reduction in weed biomass with minimal crop injury, highlighting its potential as a safe herbicide alternative .
Material Science
4.1 Polymer Chemistry
The compound’s reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers modified with pyridine derivatives demonstrate improved resistance to degradation.
Data Table: Polymer Properties
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Key Structural Differences and Properties
Key Research Findings
- Electronic Effects : The 4-methoxyphenyl group in the parent compound donates electrons via resonance, stabilizing the pyridine ring and modulating reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
- Solubility Trends : Compounds with electron-withdrawing groups (e.g., isoxazole in ) exhibit lower aqueous solubility compared to those with electron-donating substituents (e.g., methoxy in ).
- Biological Target Interactions : The carboxylic acid group is critical for binding to enzymes like cyclooxygenase (COX) or kinases, as seen in related pyridine derivatives .
Notes and Limitations
Data Gaps : Detailed solubility, LogP, and in vivo pharmacokinetic data are absent in the provided evidence; comparisons rely on structural inferences.
Synthetic Variability : Synthesis methods differ significantly—e.g., trifluoroacetic acid-mediated deprotection vs. Suzuki-Miyaura coupling —impacting yield and purity.
Biological Activity
6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activities, synthesizing findings from various studies to present a comprehensive overview.
The compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Methoxy Group : A methoxy (-OCH₃) group attached to the phenyl ring, which may influence its biological activity.
- Carboxylic Acid Functionality : The presence of a carboxylic acid group enhances solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. A study evaluated its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound inhibited cell proliferation significantly, with IC₅₀ values reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These findings highlight the compound's potential as a lead structure for further anticancer drug development.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For antimicrobial action, it is believed to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways. For anticancer effects, the compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) investigated the compound's efficacy against multidrug-resistant strains of bacteria. The results demonstrated that the compound retained significant activity, making it a candidate for further development in combating antibiotic resistance.
- Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines, revealing promising cytotoxic effects and suggesting mechanisms involving apoptosis and cell cycle arrest.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at position 3 undergoes decarboxylation under thermal or basic conditions, forming 6-(4-methoxyphenyl)-2-methylpyridine. This reaction is critical for simplifying the molecular architecture while retaining the methoxyphenyl and methyl groups.
Mechanism :
-
Acid-Catalyzed Decarboxylation : Protonation of the carboxylate group followed by CO₂ elimination.
-
Base-Mediated Decarboxylation : Formation of a resonance-stabilized carbanion intermediate.
Example Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thermal Decarboxylation | 180°C, DMF, 12 h | 78% | |
| Base-Promoted | KOtBu, DMSO, 100°C, 6 h | 85% |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These derivatives enhance solubility or enable further functionalization.
Reagents :
-
Esterification : SOCl₂ (to form acyl chloride) followed by ROH (e.g., MeOH, EtOH).
-
Amidation : EDCl/HOBt with primary/secondary amines.
Representative Data :
| Product | Conditions | Yield | Application |
|---|---|---|---|
| Methyl ester derivative | SOCl₂, MeOH, rt, 2 h | 92% | Prodrug synthesis |
| Benzylamide derivative | EDCl, HOBt, benzylamine, DMF | 88% | Bioactive scaffolds |
Cross-Coupling Reactions
Case Study :
-
Boronic Ester Formation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis.
-
Coupling Partner : Aryl halides (e.g., 4-bromotoluene).
| Substrate | Catalyst System | Yield | Reference |
|---|---|---|---|
| Methoxyphenyl boronate | Pd(PPh₃)₄, K₃PO₄, 80°C | 65% |
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group undergoes nitration or sulfonation at the ortho position relative to the methoxy group. The pyridine ring’s electron-withdrawing carboxylic acid directs electrophiles to specific positions.
Nitration Example :
| Reagents | Conditions | Major Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 h | 3-Nitro-4-methoxyphenyl |
Reduction and Oxidation
-
Methyl Group Oxidation : The 2-methyl substituent is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, yielding 6-(4-methoxyphenyl)-2-carboxypyridine-3-carboxylic acid.
-
Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine to a piperidine derivative.
Oxidation Data :
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 4 h | 70% |
Decarboxylative Michael Addition
Inspired by methodologies in , the carboxylic acid undergoes doubly decarboxylative coupling with α,β-unsaturated carbonyl compounds (e.g., chromones), forming hybrid pyridine-chromanone systems.
Mechanistic Pathway :
-
Decarboxylation of 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid to generate a carbanion.
-
Nucleophilic attack on the α,β-unsaturated carbonyl.
-
Second decarboxylation to stabilize the adduct.
Optimized Conditions :
Comparative Reactivity with Analogues
| Compound | Key Reactivity Differences |
|---|---|
| 6-Phenyl-2-methylpyridine-3-carboxylic acid | Lacks methoxy group; slower electrophilic substitution |
| 6-(4-Hydroxyphenyl)-2-methylpyridine-3-carboxylic acid | Phenol group enables faster oxidation |
Q & A
Basic: What are the optimized synthetic routes for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step routes, including:
- Condensation and cyclization : Reacting 4-methoxybenzaldehyde with 2-methylpyridine derivatives, followed by cyclization under acidic or catalytic conditions (e.g., Pd/Cu catalysts in DMF/toluene) .
- Functional group modification : Post-cyclization carboxylation using CO₂ or carbonylation agents under high-pressure conditions .
- Hydrogenation : For intermediates with unsaturated bonds, PtO₂ or Pd/C catalysts in polar solvents (e.g., methanol) are used .
Optimization Tips : - Catalyst screening (e.g., Pd vs. Cu for regioselectivity).
- Solvent selection (DMF for high-temperature stability, toluene for reflux).
- Purification via column chromatography or recrystallization .
Basic: How to confirm the structural identity of the compound using spectroscopic methods?
Answer:
Use a combination of:
- NMR :
- HPLC-MS : Verify molecular ion peak ([M+H]⁺) and purity (>95%) .
- FT-IR : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases .
- Dermatological : Keratinocyte proliferation assays (relevant to adapalene-like applications) .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate computational models : Adjust force fields (e.g., AMBER vs. CHARMM) or docking parameters (grid size, flexibility) .
- Validate assay conditions : Check compound purity (HPLC), solubility (DMSO stock stability), and cell viability controls .
- Explore off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) .
Advanced: What strategies improve yield in multi-step synthesis?
Answer:
- Catalyst optimization : Replace Pd with cheaper Ni catalysts for cost-sensitive steps .
- Microwave-assisted synthesis : Reduce reaction time (e.g., cyclization from 24h to 2h) .
- In-line purification : Employ flow chemistry with scavenger resins to remove byproducts .
- Scale-up adjustments : Switch from batch to continuous flow for exothermic reactions .
Advanced: How to use molecular docking to study interactions with target enzymes?
Answer:
- Protein preparation : Retrieve crystal structures (PDB), add hydrogens, and assign charges (e.g., AM1-BCC) .
- Ligand preparation : Generate 3D conformers (Open Babel) and optimize geometry (DFT at B3LYP/6-31G*) .
- Docking workflow : Use AutoDock Vina with flexible residues (binding site ±5Å).
- Validation : Compare docking scores with known inhibitors (e.g., COX-2: Celecoxib) .
Basic: What analytical techniques ensure purity and stability under storage?
Answer:
- HPLC-DAD : Monitor degradation (e.g., hydrolysis of methoxy group) with C18 columns (acetonitrile/water gradient) .
- LC-MS/MS : Detect trace impurities (e.g., methyl ester byproducts) .
- Stability studies : Accelerated testing (40°C/75% RH for 4 weeks) with periodic sampling .
Advanced: How to design structure-activity relationship (SAR) studies based on structural analogs?
Answer:
- Core modifications : Synthesize analogs with halogen (Cl/F) or bulkier groups (adamantyl) at the 4-methoxyphenyl position .
- Bioisosteric replacement : Replace carboxylic acid with tetrazole or sulfonamide .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical H-bond donors/acceptors .
- Data correlation : Plot IC₅₀ values against logP, polar surface area, and steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
